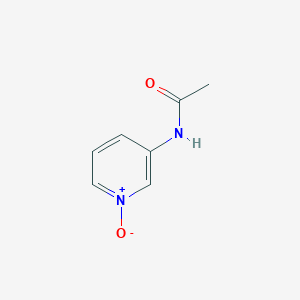
N-(1-Oxidopyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Oxidopyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is characterized by the presence of a pyridine ring with an oxidized nitrogen atom and an acetamide group attached to the third position of the ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of N-(1-Oxidopyridin-3-yl)acetamide typically involves the oxidation of pyridine derivatives followed by acetamidation. One common synthetic route includes the oxidation of 3-aminopyridine to form 3-nitropyridine, which is then reduced to 3-aminopyridine N-oxide. The final step involves the acetamidation of 3-aminopyridine N-oxide to yield this compound. Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-(1-Oxidopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
N-(1-Oxidopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(1-Oxidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(1-Oxidopyridin-3-yl)acetamide can be compared with other pyridine derivatives and acetamide compounds. Similar compounds include:
3-aminopyridine N-oxide: A precursor in the synthesis of this compound.
N-(1-oxidopyridin-1-ium-2-yl)acetamide: A structural isomer with the acetamide group attached to the second position of the pyridine ring.
N-(1-oxidopyridin-1-ium-4-yl)acetamide: Another isomer with the acetamide group attached to the fourth position of the pyridine ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N-(1-oxidopyridin-1-ium-3-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10) |
InChI-Schlüssel |
PXIZJUJPHCTYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C[N+](=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















